Progesterone-13c2

Description

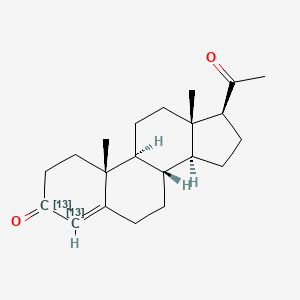

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i12+1,15+1 |

InChI Key |

RJKFOVLPORLFTN-PIWOXAIRSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)CC[C@]34C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Progesterone-13c2

Progesterone-13c2 is a stable, isotopically labeled version of progesterone, a critical steroid hormone involved in the regulation of the menstrual cycle and pregnancy.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols, and biological signaling pathways for researchers, scientists, and drug development professionals. The inclusion of carbon-13 isotopes makes this compound an invaluable tool in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.[2]

Core Physical and Chemical Properties

This compound shares most of its physicochemical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the two incorporated ¹³C atoms.

General Properties

| Property | Value | Source |

| Appearance | White to off-white solid powder | [1] |

| Chemical Purity | ≥98% | [2] |

| Storage Temperature | Store at room temperature away from light and moisture. For long-term storage of solutions, -20°C for up to one month or -80°C for up to six months is recommended. | [1][2] |

| Stability | Stable in air, but sensitive to light. | [3][4] |

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₉¹³C₂H₃₀O₂ | [1][5] |

| Molecular Weight | 316.45 g/mol | [2][5][6][7][8][9] |

| CAS Number | 82938-07-6 | [1][2][5][6][7][8][9] |

| Unlabeled CAS Number | 57-83-0 | [1][2][7] |

| Exact Mass | 316.23 g/mol | [6] |

| SMILES | CC([C@H]1CC[C@@]2([H])[C@]3([H])CCC4=[13CH]--INVALID-LINK--=O)=O | [5] |

Solubility and Handling

| Solvent | Solubility Information | Source |

| DMSO | 10 mM | [5] |

| Ethanol | Soluble | [10][11] |

| Acetone | Soluble | [10][11] |

| Dioxane | Soluble | [10][11] |

| Water | Insoluble | [3][4][10][11] |

Note: For unlabeled progesterone, the melting point is reported to be between 121°C and 131°C.[3][4][12][13][14] A similar isotopically labeled compound, Progesterone-2,3,4-13C3, has a reported melting point of 128-132°C.[15] It is expected that the melting point of this compound is within a similar range.

Spectroscopic Data

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak for this compound will appear at an m/z that is 2 units higher than that of unlabeled progesterone due to the two ¹³C atoms. This distinct mass shift allows for its use as an internal standard in quantitative MS-based assays.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹³C NMR spectrum, the signals corresponding to the two ¹³C-labeled carbon atoms (at positions 3 and 4) will be significantly enhanced, confirming the location of the isotopic labels.[2] The ¹H NMR spectrum is not expected to be significantly different from that of unlabeled progesterone.

Experimental Protocols

Preparation of Stock Solutions

A common application of this compound is as an internal standard in analytical methods. The following is a general protocol for the preparation of a stock solution.

Caption: General workflow for preparing a this compound stock solution.

Detailed Steps:

-

Weighing the Compound: Accurately weigh the required amount of this compound solid using an analytical balance.

-

Dissolution: In a fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO) to the solid to achieve the desired stock concentration.[5]

-

Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

-

Aliquoting: To prevent multiple freeze-thaw cycles that could lead to degradation, aliquot the stock solution into smaller, single-use volumes.[1]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8][9]

Use in Cell Culture Experiments

Progesterone exerts biological effects by binding to progesterone receptors. The following is a generalized protocol for treating cells in culture with progesterone.

-

Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow.

-

Preparation of Working Solution: Dilute the this compound stock solution to the final desired concentration using sterile cell culture medium. It is important to ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells for the desired period to allow for the biological effects to occur.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as quantitative PCR (qPCR) to assess gene expression changes, Western blotting to analyze protein levels, or other functional assays.

Progesterone Signaling Pathways

Progesterone exerts its biological effects through both classical and non-classical signaling pathways.[16][17]

-

Classical (Genomic) Pathway: Progesterone diffuses across the cell membrane and binds to the nuclear progesterone receptor (nPR).[18][19] This ligand-receptor complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription.[20]

-

Non-Classical (Non-Genomic) Pathway: Progesterone can also bind to membrane-associated progesterone receptors (mPRs), initiating rapid signaling cascades within the cytoplasm.[16][20] These pathways often involve the activation of protein kinases such as MAPK and PI3K/Akt, which can in turn modulate cellular processes and influence the activity of nuclear transcription factors.[16][20]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Progesterone (3,4-¹³Câ, 90%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PROGESTERONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound - Immunomart [immunomart.org]

- 6. This compound | C21H30O2 | CID 163196495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. This compound|CAS 82938-07-6|DC Chemicals [dcchemicals.com]

- 10. selleckchem.com [selleckchem.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Progesterone - Wikipedia [en.wikipedia.org]

- 13. Progesterone, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. Table 1, Properties of Progesterone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Progesterone-2,3,4-13C3 13C 99atom , 98 CP 327048-87-3 [sigmaaldrich.com]

- 16. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 17. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 20. researchgate.net [researchgate.net]

Progesterone-13C2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Progesterone-13C2, a stable isotope-labeled form of progesterone. This document is intended for use by researchers, scientists, and professionals in drug development who utilize labeled compounds for quantitative analysis and metabolic studies.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| CAS Number | 82938-07-6 | [1] |

| Molecular Weight | 316.45 g/mol | |

| Molecular Formula | C₁₉¹³C₂H₃₀O₂ | |

| Synonyms | Pregn-4-ene-3,20-dione-13C2 | [2] |

Experimental Protocol: Quantification of Progesterone in Human Serum using Isotope Dilution LC/MS/MS

This compound is frequently utilized as an internal standard in quantitative assays for the determination of endogenous progesterone levels in biological matrices. The following is a detailed methodology for the analysis of progesterone in human serum by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[3]

1. Sample Preparation:

-

To a 4g aliquot of human serum, a known amount of this compound is added to achieve an approximate 1:1 ratio of analyte to internal standard.

-

For calibration, varying known amounts of unlabeled progesterone (e.g., 2.146, 8.880, and 24.089 ng/g) are added to separate aliquots.

-

The samples are allowed to equilibrate for at least 30 minutes to ensure complete mixing of the internal standard with the endogenous analyte. For convenience, a 1-hour equilibration time is often used.[3]

2. Liquid Chromatography (LC) Parameters:

-

LC System: Agilent 1100 Series or equivalent.[3]

-

Column: Zorbax Eclipse XDB-C18.[3]

-

Flow Rate: 0.25 mL/min.[3]

-

Column Temperature: 30 °C.[3]

-

Autosampler Temperature: 10 °C.[3]

3. Mass Spectrometry (MS/MS) Parameters:

-

Mass Spectrometer: Applied Biosystems API 4000 or equivalent.[3]

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]

-

Scan Type: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions:

-

Dwell Time: 0.25 s for each transition.[3]

-

Gas Settings:

4. Data Analysis:

-

The concentration of progesterone in the serum samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from the standards with known progesterone concentrations.

Progesterone Signaling and Metabolism

Progesterone, a crucial steroid hormone, exerts its biological effects through various signaling pathways and is subject to extensive metabolism.

Progesterone Signaling Pathway

Progesterone's effects are primarily mediated by intracellular progesterone receptors (PRs), which act as ligand-activated transcription factors.[4] However, "non-classical" signaling pathways involving membrane-associated receptors and rapid cytoplasmic signaling cascades also play a significant role.[5][6]

Caption: Progesterone signaling pathways, including classical nuclear and non-classical membrane-initiated pathways.

Progesterone Metabolism

Progesterone undergoes extensive metabolism primarily in the liver. The major metabolic pathway involves reduction by 5α-reductase and 5β-reductase, followed by further reduction by hydroxysteroid dehydrogenases.[7] Cytochrome P450 enzymes, particularly CYP3A4, also play a role in progesterone hydroxylation.[7]

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 6. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progesterone - Wikipedia [en.wikipedia.org]

Applications of Stable Isotopes in Steroid Hormone Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of stable isotopes in steroid hormone research. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into quantitative analysis, metabolic studies, experimental protocols, and the underlying signaling pathways.

Introduction to Stable Isotopes in Steroid Research

Stable isotopes are non-radioactive atoms of an element that contain the same number of protons but a different number of neutrons. This difference in neutron number results in a difference in atomic mass, which can be detected by mass spectrometry (MS). Commonly used stable isotopes in steroid hormone research include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[1] The key advantage of using stable isotopes is that their incorporation into a steroid molecule does not significantly alter its chemical or biological properties.[1] This allows them to be used as powerful tracers to study the fate of steroid hormones in complex biological systems.

The primary applications of stable isotopes in this field are in quantitative analysis, particularly through isotope dilution mass spectrometry (ID-MS), and in metabolic studies to elucidate biosynthetic and catabolic pathways.[2]

Core Applications of Stable Isotope-Labeled Steroids

The use of stable isotope-labeled steroids has revolutionized the accuracy and sensitivity of steroid hormone analysis. These labeled compounds serve as ideal internal standards in quantitative assays and as tracers in metabolic investigations.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate quantification of steroid hormones in biological matrices such as serum, plasma, urine, and tissue.[2][3] This technique involves adding a known amount of a stable isotope-labeled version of the steroid of interest (the internal standard) to the sample. The labeled and unlabeled versions of the steroid are chemically identical and therefore behave identically during sample preparation and analysis. By measuring the ratio of the unlabeled (endogenous) to the labeled steroid using mass spectrometry, the concentration of the endogenous steroid can be precisely calculated.[2] This method effectively corrects for any sample loss during extraction and purification, as well as for variations in instrument response.[2]

Advantages of Isotope Dilution Mass Spectrometry:

-

High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects.[2]

-

High Specificity: The use of tandem mass spectrometry (MS/MS) allows for the selective detection of the target steroid, reducing interference from other structurally similar compounds.[4]

-

High Sensitivity: Enables the quantification of low-abundance steroid hormones.[5]

The tables below summarize the limits of quantification (LOQ) and detection (LOD) for various steroid hormones achieved by different LC-MS/MS methods utilizing stable isotope dilution.

| Steroid Hormone | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Aldosterone | Serum | 0.05 | [6] |

| Androstenedione | Serum | 0.03 | [6] |

| Corticosterone | Serum | 0.03 | [6] |

| Cortisol | Serum | 1.00 | [6] |

| Cortisone | Serum | 0.10 | [6] |

| 11-Deoxycorticosterone | Serum | 0.03 | [6] |

| 11-Deoxycortisol | Serum | 0.01 | [6] |

| Estradiol (E2) | Serum | 0.02 | [6] |

| Estrone (E1) | Serum | 0.03 | [6] |

| 17α-Hydroxyprogesterone | Serum | 0.05 | [6] |

| Progesterone | Serum | 0.06 | [6] |

| Testosterone | Serum | 0.4 | [7] |

| Dihydrotestosterone | Serum | 1.4 | [7] |

| Estradiol | Serum | 0.005 | [8] |

| Progesterone | Plasma | 0.0003 | [9] |

| Testosterone | Plasma | 0.0006 | [9] |

Table 1: Lower Limits of Quantification (LLOQ) for Steroid Hormones using LC-MS/MS with Stable Isotope Dilution. This table presents the LLOQ values for various steroid hormones in serum and plasma, demonstrating the high sensitivity of the method.

| Steroid Hormone | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

| Testosterone | Urine | 1.0 | 2.5 | [10] |

| Estrone | Urine | 1.0 | 2.5 | [10] |

| Dihydrotestosterone (DHT) | Urine | 1.0 | 2.5 | [10] |

| Estriol | Urine | 2.5 | 5.0 | [10] |

| Estradiol | Urine | 1.0 | 2.5 | [10] |

| Progesterone | Urine | 1.0 | 2.5 | [10] |

| 19 Steroid Hormones | Urine | 0.04–0.28 | 0.14–0.92 | [11] |

| 19 Steroid Hormones | Serum/Plasma | 0.11–0.35 | 0.38–1.18 | [11] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Steroid Hormones in Urine and Serum/Plasma. This table provides a range of LOD and LOQ values for a panel of 19 steroid hormones, highlighting the method's capability for comprehensive steroid profiling.

Metabolic Studies and Flux Analysis

Stable isotopes are invaluable tools for tracing the metabolic fate of steroid hormones in vivo and in vitro. By introducing a labeled precursor, such as ¹³C-cholesterol, into a biological system, researchers can follow the incorporation of the isotope into various downstream steroid products.[12] This allows for the elucidation of biosynthetic pathways and the quantification of metabolic fluxes.[13]

Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope labeling data to quantify the rates of metabolic reactions within a network.[13] In the context of steroidogenesis, MFA can be used to understand how different physiological or pathological conditions affect the production rates of various steroid hormones.[13]

Deuterium-labeled steroids are also used to study in vivo metabolism.[14] By administering a deuterium-labeled hormone, researchers can track its conversion to various metabolites and determine its pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotopes in steroid hormone research.

Isotope Dilution LC-MS/MS for Serum Steroid Hormones: A Step-by-Step Protocol

This protocol outlines a general procedure for the quantitative analysis of multiple steroid hormones in human serum using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Certified reference standards of the target steroid hormones.

-

Stable isotope-labeled internal standards for each target steroid.

-

LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Methyl tert-butyl ether (MTBE).

-

Human serum samples, calibrators, and quality control (QC) samples.

-

Polypropylene tubes.

-

Centrifuge.

-

Nitrogen evaporator.

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system).

2. Sample Preparation:

-

Thawing and Aliquoting: Thaw serum samples, calibrators, and QCs on ice. Vortex gently and aliquot 100 µL into polypropylene tubes.[15]

-

Internal Standard Spiking: Add 5 µL of the internal standard working solution (containing a mixture of all stable isotope-labeled steroids) to each tube.[15]

-

Protein Precipitation: Add 200 µL of acetonitrile to each tube and vortex for 30 seconds to precipitate proteins.[15]

-

Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE to each tube and vortex for 5 minutes.[15]

-

Phase Separation: Centrifuge the tubes at 12,000 rpm for 5 minutes.[15]

-

Extraction: Transfer the upper organic layer to a clean tube.[15]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 55°C.[15]

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol.[15] Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject 20 µL of the reconstituted sample onto a reverse-phase column (e.g., Kinetex™ 2.6 μm PFP 100 Å, 100 × 3 mm). Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). A typical gradient might be: 0–2 min, 60% B; 2–13.9 min, 60% to 100% B; 13.9–14.0 min, 60% B; and 14–21 min, 60% B, at a flow rate of 0.3 mL/min.[15]

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[4] Monitor the specific precursor-to-product ion transitions for each native and isotope-labeled steroid in multiple reaction monitoring (MRM) mode.[4]

4. Data Analysis:

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators. Determine the concentration of the steroid hormones in the unknown samples by interpolating their peak area ratios from the calibration curve.[5]

Derivatization of Steroid Hormones with Girard P Reagent

Derivatization is often employed to improve the ionization efficiency and chromatographic separation of steroid hormones, particularly those with keto groups.[16] Girard P reagent reacts with the keto group to introduce a permanently charged quaternary ammonium group, significantly enhancing the signal in ESI-MS.[17]

Protocol:

-

Sample Extraction: Extract the steroids from the biological matrix as described in the previous protocol and evaporate to dryness.

-

Derivatization Reaction:

-

Post-Derivatization Cleanup:

Steroid Hormone Signaling Pathways

Steroid hormones exert their physiological effects by binding to specific intracellular receptors, which then modulate gene expression (genomic signaling), or by interacting with membrane-associated receptors to trigger rapid cellular responses (non-genomic signaling).[19]

Genomic Signaling Pathway

The classical genomic signaling pathway involves the diffusion of the lipophilic steroid hormone across the cell membrane to bind to its cognate receptor in the cytoplasm or nucleus.[20] This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[20] The hormone-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.[20]

Caption: Classical genomic steroid hormone signaling pathway.

Non-Genomic Signaling Pathway

In addition to the slower genomic pathway, steroid hormones can elicit rapid cellular responses through non-genomic signaling.[19] This can occur via membrane-bound versions of the classical steroid receptors or through distinct G-protein coupled receptors (GPCRs).[19][21] Activation of these membrane receptors leads to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and changes in intracellular calcium levels, ultimately influencing cellular function without directly altering gene transcription.[19][21]

Caption: Non-genomic steroid hormone signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantitative analysis of steroid hormones in a biological sample using isotope dilution LC-MS/MS.

Caption: Isotope dilution LC-MS/MS workflow.

Conclusion

Stable isotopes are indispensable tools in modern steroid hormone research, enabling highly accurate and sensitive quantification, as well as detailed investigation of metabolic pathways. The methodologies and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the power of stable isotope labeling in their work. As mass spectrometry instrumentation continues to advance, the role of stable isotopes in unraveling the complexities of steroid hormone function in health and disease is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. wwwn.cdc.gov [wwwn.cdc.gov]

- 4. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]

- 5. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. escholarship.org [escholarship.org]

- 19. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hormone signaling - My Cancer Genome [mycancergenome.org]

- 21. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Progesterone in the Menstrual Cycle and Pregnancy: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the multifaceted role of progesterone, a critical steroid hormone, in regulating the female menstrual cycle and establishing and maintaining a healthy pregnancy. This document details the molecular mechanisms, signaling pathways, and quantitative physiological effects of progesterone, offering valuable insights for research and therapeutic development.

Progesterone Synthesis and Regulation

Progesterone is an endogenous steroid hormone primarily synthesized from cholesterol. Its production is tightly regulated by the hypothalamic-pituitary-gonadal (HPG) axis.

-

Menstrual Cycle: Following ovulation, the remnant of the ovarian follicle develops into the corpus luteum, which becomes the primary site of progesterone production during the luteal phase.[1] This process is stimulated by Luteinizing Hormone (LH) from the anterior pituitary. If fertilization does not occur, the corpus luteum degrades, leading to a sharp decline in progesterone levels and the onset of menstruation.[1]

-

Pregnancy: Upon successful implantation of a fertilized egg, the developing embryo produces human chorionic gonadotropin (hCG). hCG acts to maintain the corpus luteum, ensuring continued progesterone secretion.[2] By the end of the first trimester (around 7-9 weeks of gestation), the placenta takes over as the primary producer of progesterone, with levels steadily increasing until parturition.[2]

Quantitative Data on Progesterone Levels and Effects

The physiological impact of progesterone is directly correlated with its concentration in the bloodstream and its effect on target tissues like the endometrium.

Serum Progesterone Levels

Progesterone levels fluctuate significantly throughout the menstrual cycle and pregnancy. The following table summarizes typical concentrations observed in serum.

| Phase | Progesterone Level (ng/mL) | Progesterone Level (nmol/L) |

| Menstrual Cycle | ||

| Follicular Phase (pre-ovulation) | < 1.0 | < 3.18 |

| Luteal Phase (mid-cycle) | 5 - 20 | 15.90 - 63.60 |

| Pregnancy | ||

| First Trimester | 11.2 - 90.0 | 35.62 - 286.20 |

| Second Trimester | 25.6 - 89.4 | 81.41 - 284.29 |

| Third Trimester | 48.0 - 300.0+ | 152.64 - 954.0+ |

| Postmenopausal | < 1.0 | < 3.18 |

| Data sourced from University of Rochester Medical Center and UCSF Health.[3][4] |

Effect of Progesterone on Endometrial Thickness

Progesterone induces secretory transformation of the estrogen-primed endometrium. While some studies suggest progesterone administration leads to endometrial compaction, others show a slight increase in thickness. The clinical significance of this change on pregnancy outcomes is still under investigation.

| Study Cohort / Condition | Endometrial Thickness (EMT) on Day of Progesterone Administration (mm, mean ± SD) | Endometrial Thickness (EMT) on Day of Embryo Transfer (mm, mean ± SD) | Average Change (mm) |

| Frozen Embryo Transfer (FET) Cycles (Estrogen-Progesterone Protocol) | 9.03 ± 1.34 | 10.60 ± 1.66 | +1.57 |

| Frozen Embryo Transfer (FET) Cycles (Natural Cycle) | 9.64 ± 1.70 | 11.25 ± 1.93 | +1.61 |

| Data adapted from a study on single frozen-thawed blastocyst transfers.[5][6] |

Progesterone-Regulated Gene Expression in Endometrial Cells

Progesterone, acting through its receptors, directly modulates the transcription of numerous genes essential for endometrial receptivity and pregnancy. The table below presents a selection of genes significantly regulated by progesterone in human endometrial explants.

| Gene Symbol | Gene Name | Function in Endometrium | Fold Change (Progesterone vs. Control) |

| Up-regulated Genes | |||

| DKK1 | Dickkopf WNT Signaling Pathway Inhibitor 1 | Antagonizes Wnt signaling, crucial for implantation | ~4.0 |

| THBD | Thrombomodulin | Anticoagulant, may prevent thrombosis at implantation site | ~3.5 |

| MAOA | Monoamine Oxidase A | Regulates bioavailability of catecholamines and serotonin | ~3.0 |

| SPARCL1 | SPARC Like 1 | Modulates cell-matrix interactions and angiogenesis | ~2.8 |

| Down-regulated Genes | |||

| TFF1 | Trefoil Factor 1 | Involved in mucosal repair and protection | ~0.3 |

| Representative data synthesized from studies on endometrial gene expression.[7][8] |

Progesterone Signaling Pathways

Progesterone exerts its effects through two primary signaling pathways: a classical genomic pathway and a rapid non-genomic pathway. These pathways can interact, leading to a complex and highly regulated cellular response.

Genomic and Non-Genomic Signaling

The classical genomic pathway involves progesterone binding to its intracellular nuclear receptors, Progesterone Receptor A (PR-A) and Progesterone Receptor B (PR-B). Upon binding, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to Progesterone Response Elements (PREs) on the DNA to regulate the transcription of target genes.

The non-genomic pathway is initiated by progesterone binding to membrane-associated progesterone receptors (mPRs).[9] This triggers rapid intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which can phosphorylate various cytoplasmic and nuclear proteins, including the nuclear progesterone receptors themselves, thereby modulating their transcriptional activity.[9][10]

Role in the Menstrual Cycle

During the luteal phase, progesterone is the dominant hormone. Its primary functions include:

-

Endometrial Transformation: Progesterone halts the estrogen-driven proliferation of the endometrium and initiates secretory changes, making the uterine lining receptive to embryo implantation.[10] This includes the development of spiral arteries and an increase in uterine gland secretions, which nourish the potential embryo.

-

Inhibition of Ovulation: High levels of progesterone exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-releasing hormone (GnRH), Follicle-stimulating hormone (FSH), and LH, thus preventing further ovulation within the same cycle.

-

Cervical Mucus Thickening: Progesterone causes the cervical mucus to become thick and less permeable, forming a barrier that prevents sperm and pathogens from entering the uterus.

Role in Pregnancy

Often called the "hormone of pregnancy," progesterone is indispensable for the establishment and maintenance of gestation.

-

Implantation: Progesterone prepares the endometrium to be receptive to the blastocyst, a critical step for successful implantation.[7] It controls the expression of genes that mediate the attachment of the embryo to the uterine wall.[7]

-

Maintenance of Uterine Quiescence: Progesterone is crucial for preventing uterine contractions throughout most of pregnancy.[9] It acts on the myometrium (the muscular layer of the uterus) to promote muscle relaxation and decrease its sensitivity to contractile stimuli like oxytocin and prostaglandins. This is achieved in part by suppressing the expression of contraction-associated protein (CAP) genes.

-

Immunomodulation: Progesterone helps to create a tolerant immune environment within the uterus, preventing the maternal immune system from rejecting the semi-allogeneic fetus. It modulates the activity of uterine immune cells and influences cytokine production.

-

Mammary Gland Development: Progesterone, along with estrogen and prolactin, stimulates the growth and development of the mammary glands, preparing them for lactation after birth.

Experimental Protocols

The study of progesterone's function relies on a variety of well-established molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Protocol: Quantification of Serum Progesterone by Competitive ELISA

This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure progesterone concentration in serum samples.

-

Plate Preparation: Use a 96-well microplate pre-coated with a monoclonal anti-progesterone antibody.

-

Standard and Sample Addition:

-

Pipette 10 µL of each progesterone standard, control, and serum sample into the appropriate wells in duplicate.

-

-

Enzyme Conjugate Addition:

-

Add 200 µL of a progesterone-horseradish peroxidase (HRP) enzyme conjugate to all wells. This conjugate will compete with the progesterone in the sample for binding to the antibody on the plate.

-

-

Incubation:

-

Incubate the plate for 60 minutes at room temperature (18–26 °C) on a plate shaker.

-

-

Washing:

-

Aspirate the liquid from all wells.

-

Wash each well three times with 300 µL of 1x wash buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.

-

-

Substrate Reaction:

-

Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.

-

Incubate for 15 minutes at room temperature in the dark. A blue color will develop.

-

-

Stopping the Reaction:

-

Add 50 µL of Stop Solution (e.g., 0.5 M H₂SO₄) to each well. The color will change from blue to yellow.

-

-

Data Acquisition:

-

Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of progesterone in the samples by interpolating their absorbance values from the standard curve. The color intensity is inversely proportional to the progesterone concentration.

-

Protocol: Detection of Progesterone Receptor (PR) by Immunohistochemistry (IHC)

This protocol describes the detection of PR protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as endometrial biopsies.

-

Sample Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin for 6 to 72 hours.

-

Process and embed the tissue in paraffin.

-

Cut 4-µm thick sections and mount them on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 30 minutes.

-

Deparaffinize sections in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each) and rinse in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining Procedure:

-

Rinse slides in wash buffer (e.g., TBS or PBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with wash buffer.

-

Apply a protein block (e.g., normal goat serum) for 20 minutes to reduce non-specific binding.

-

Incubate with a primary monoclonal antibody against human PR (e.g., clone 16) at a predetermined optimal dilution for 60 minutes at room temperature.

-

Rinse with wash buffer.

-

Apply a secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 30 minutes.

-

Rinse with wash buffer.

-

Apply a detection reagent (e.g., DAB chromogen) and incubate for 5-10 minutes, or until a brown precipitate is visible.

-

-

Counterstaining and Mounting:

-

Rinse with deionized water.

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in a bluing solution or tap water.

-

Dehydrate through graded ethanol, clear in xylene, and coverslip with a permanent mounting medium.

-

-

Interpretation:

-

Examine under a light microscope. Positive staining for PR is indicated by brown nuclear staining in the target cells. The percentage of positive cells and staining intensity are typically scored by a qualified pathologist.

-

Protocol: Analysis of Progesterone-Regulated Gene Expression by qRT-PCR

This protocol details the measurement of mRNA levels of specific progesterone target genes in cultured cells or tissues.

-

Cell Culture and Treatment:

-

Culture endometrial cells (e.g., Ishikawa or primary endometrial stromal cells) in appropriate media.

-

Treat cells with progesterone (e.g., 100 nM) or vehicle control for a specified time (e.g., 24 hours).

-

-

RNA Extraction:

-

Lyse cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and by gel electrophoresis.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare a reaction mix containing: cDNA template (e.g., 50 ng), forward and reverse primers for the target gene (e.g., DKK1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling profile:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative gene expression using the ΔΔCt method:

-

ΔCt = Ct(target gene) - Ct(reference gene)

-

ΔΔCt = ΔCt(progesterone-treated sample) - ΔCt(vehicle control sample)

-

Fold Change = 2^(-ΔΔCt)

-

-

Perform statistical analysis on the results from biological replicates.

-

References

- 1. Microarray Analysis on Gene Regulation by Estrogen, Progesterone and Tamoxifen in Human Endometrial Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and validation of suitable reference genes for quantitative real-time PCR gene expression analysis in pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Progesterone regulation of implantation-related genes: new insights into the role of oestrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. researchgate.net [researchgate.net]

Progesterone-13c2 supplier and certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Progesterone-13C2, a stable isotope-labeled internal standard crucial for the accurate quantification of progesterone in various biological matrices. This document outlines suppliers, available specifications from certificates of analysis, detailed experimental protocols for its use in mass spectrometry, and a summary of progesterone's key signaling pathways.

This compound Suppliers and Specifications

This compound is available from several reputable suppliers. While a detailed Certificate of Analysis with isotopic enrichment is not always publicly available, key quantitative data has been summarized below for easy comparison. Researchers are encouraged to request lot-specific certificates of analysis directly from the suppliers for the most accurate and up-to-date information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| MedchemExpress | This compound | 82938-07-6 | C₁₉¹³C₂H₃₀O₂ | 316.45 | ≥99.79% (HPLC)[1] | Available in various quantities. |

| DC Chemicals | This compound | 82938-07-6 | C₁₉¹³C₂H₃₀O₂ | 316.45 | Not specified | Research use only.[2] |

| Immunomart | This compound | Not specified | Not specified | Not specified | Not specified | Labeled as the 13C-labeled Progesterone.[3] |

| Isotope Science / Alfa Chemistry | This compound | 82938-07-6 | C₁₉¹³C₂H₃₀O₂ | 316.45 | ≥99.5% | White to off-white solid. |

| Cambridge Isotope Laboratories, Inc. | Progesterone (3,4-¹³C₂, 90%) | 82938-07-6 | C₁₉¹³C₂H₃₀O₂ | 316.45 | 98% Chemical Purity | Isotopic enrichment of 90%. |

Experimental Protocols: Quantification of Progesterone using Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of endogenous progesterone. The following is a detailed methodology adapted from established reference measurement procedures.

Sample Preparation (Human Serum)

-

Spiking: A known amount of this compound in a suitable solvent (e.g., methanol) is added to a predetermined volume of the serum sample. This is a critical step to ensure accurate quantification.

-

Equilibration: The sample is gently vortexed and allowed to equilibrate, ensuring the internal standard is evenly distributed and has reached equilibrium with the protein-bound and free progesterone.

-

Protein Precipitation and Liquid-Liquid Extraction:

-

Proteins in the serum are precipitated by adding a solvent like acetonitrile or methanol.

-

Progesterone and this compound are then extracted from the aqueous phase into an immiscible organic solvent, such as hexane or methyl tert-butyl ether (MTBE). This step is often repeated to maximize recovery.

-

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen. The dried residue is then reconstituted in a solvent compatible with the liquid chromatography (LC) mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used for the separation of progesterone from other matrix components.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed to achieve optimal separation.

-

Flow Rate: A typical flow rate is in the range of 200-500 µL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both progesterone and this compound to ensure high selectivity and sensitivity.

-

Progesterone: m/z 315.2 → 97.1 and/or 109.1

-

This compound: m/z 317.2 → 99.1 and/or 111.1

-

-

Quantification: The concentration of progesterone in the sample is determined by calculating the peak area ratio of the endogenous progesterone to the this compound internal standard and comparing it to a calibration curve prepared with known concentrations of progesterone and a constant concentration of the internal standard.

-

Progesterone Signaling Pathways

Progesterone exerts its biological effects through two primary signaling pathways: a classical genomic pathway mediated by nuclear progesterone receptors and a rapid, non-genomic pathway initiated at the cell membrane.

Classical (Genomic) Signaling Pathway

In this pathway, progesterone diffuses across the cell membrane and binds to its intracellular receptors, Progesterone Receptor A (PR-A) and Progesterone Receptor B (PR-B). This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the progesterone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[4][5]

Classical Progesterone Genomic Signaling Pathway

Non-Genomic Signaling Pathway

Progesterone can also initiate rapid signaling events from the cell membrane.[6] This is mediated by membrane-associated progesterone receptors (mPRs) or by the classical progesterone receptor localized to the cell membrane.[6] Activation of these receptors leads to the rapid activation of intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, which can modulate various cellular functions independently of gene transcription.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 82938-07-6|DC Chemicals [dcchemicals.com]

- 3. This compound - Immunomart [immunomart.org]

- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

The Multifaceted Roles of Progesterone: A Technical Guide to its Biological Functions and Pathways

For Immediate Release

This technical guide provides an in-depth exploration of the biological functions and signaling pathways of progesterone, a critical steroid hormone. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms of progesterone action, presents key quantitative data, outlines experimental methodologies, and visualizes complex pathways to facilitate a comprehensive understanding of this essential signaling molecule.

Introduction

Progesterone is a 21-carbon steroid hormone indispensable for the regulation of female reproductive functions, including the menstrual cycle and the maintenance of pregnancy.[1][2] Produced primarily by the corpus luteum in the ovaries and by the placenta during gestation, its influence extends beyond reproduction to encompass neuroprotection and immunomodulation.[1][3][4] The diverse physiological effects of progesterone are mediated through a complex network of signaling pathways, initiated by its interaction with various intracellular and membrane-bound receptors. Understanding these pathways is paramount for the development of novel therapeutics targeting a range of physiological and pathological conditions.

Progesterone Receptors: The Gatekeepers of Progesterone Signaling

The biological actions of progesterone are initiated by its binding to specific receptors, which can be broadly categorized into two main types: the classical nuclear progesterone receptors (nPRs) and the more recently characterized membrane progesterone receptors (mPRs).

Nuclear Progesterone Receptors (nPRs)

The human progesterone receptor (PR) is a member of the nuclear receptor superfamily of transcription factors and is encoded by a single gene on chromosome 11q22.[5][6] Through the use of separate promoters and translational start sites, this gene gives rise to three main isoforms: PR-A, PR-B, and PR-C.[5]

-

PR-B: The full-length receptor, PR-B, functions as a transcriptional activator for a variety of progesterone-dependent promoters.[7] It contains an additional 164-165 amino acids at its N-terminus compared to PR-A, a region known as the B-upstream segment (BUS), which confers a unique activation function (AF3).[5][8]

-

PR-A: This N-terminally truncated isoform of PR-B can act as a transcriptional activator or, in some contexts, as a transdominant repressor of PR-B and other steroid hormone receptors.[5][7]

-

PR-C: A smaller isoform that lacks key functional domains and is less well-studied.[5]

The ratio and expression levels of PR-A and PR-B vary between different tissues and are influenced by hormonal status, leading to tissue-specific responses to progesterone.[7]

Membrane-Associated Progesterone Receptors

In addition to the classical nuclear receptors, progesterone can elicit rapid, non-genomic effects through membrane-associated receptors. These are structurally and functionally distinct from the nPRs.

-

Membrane Progesterone Receptors (mPRs/PAQRs): These are G protein-coupled receptors belonging to the progestin and adipoQ receptor (PAQR) family.[6][9] Three main isoforms have been identified in vertebrates: mPRα, mPRβ, and mPRγ.[10] They mediate rapid progesterone signaling by activating intracellular pathways, such as the inhibition of adenylyl cyclase and the activation of MAPK pathways.[6][11]

-

Progesterone Receptor Membrane Component 1 & 2 (PGRMC1 & PGRMC2): These are heme-binding proteins that have been implicated in mediating some of progesterone's actions, particularly in regulating cell survival pathways and influencing cell cycle progression.[12][13]

Signaling Pathways of Progesterone

Progesterone exerts its cellular effects through two primary signaling pathways: the classical genomic pathway, which involves the regulation of gene expression, and the rapid non-genomic pathways, which modulate intracellular signaling cascades.

The Classical Genomic Pathway

The genomic pathway is the slower, long-term mechanism of progesterone action, directly altering gene transcription. This process involves several key steps:

-

Ligand Binding: Progesterone, being lipophilic, diffuses across the cell membrane and binds to its cognate nuclear receptor (PR-A or PR-B) in the cytoplasm or nucleus.

-

Receptor Dimerization and Nuclear Translocation: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins, dimerize, and translocate into the nucleus if it was in the cytoplasm.[3]

-

DNA Binding: In the nucleus, the progesterone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[3]

-

Transcriptional Regulation: The receptor complex then recruits a variety of co-activator or co-repressor proteins, which modulate the activity of RNA polymerase II and ultimately lead to an increase or decrease in the transcription of the target gene.[3][7]

Non-Genomic Signaling Pathways

Progesterone can also trigger rapid cellular responses that are independent of gene transcription.[14] These effects are initiated at the cell surface and involve the activation of intracellular second messenger systems and protein kinase cascades.[14][15]

-

Membrane Receptor Activation: Progesterone binds to membrane-associated receptors, such as mPRs or PGRMC1.[14][15]

-

G-Protein Coupling: Ligand-bound mPRs couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11]

-

Kinase Cascade Activation: Activation of membrane receptors can trigger various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6]

-

Modulation of Ion Channels: Progesterone can rapidly alter intracellular ion concentrations, notably by inducing an increase in intracellular calcium ([Ca2+]).[4][15]

These rapid signaling events can influence a wide range of cellular processes, including cell survival, proliferation, and excitability.[12][14]

Core Biological Functions of Progesterone

Progesterone's signaling pathways translate into a wide array of physiological functions, impacting reproductive and non-reproductive tissues alike.

Role in the Female Reproductive System

Progesterone is a cornerstone of female reproductive physiology.

-

Menstrual Cycle: Following ovulation, the corpus luteum produces progesterone, which prepares the endometrium (the lining of the uterus) for the potential implantation of a fertilized egg by inducing its differentiation into a secretory lining.[2][16] If fertilization does not occur, progesterone levels decline, leading to the breakdown of the endometrium and menstruation.[16]

-

Pregnancy: If implantation occurs, the corpus luteum, and later the placenta, continue to produce high levels of progesterone.[2][16] This is crucial for maintaining the pregnancy by supporting the uterine lining, suppressing maternal immune responses to the fetus, and preventing uterine contractions until term.[17][18]

Neuroprotective Effects

Progesterone is also synthesized in the nervous system, where it is classified as a neurosteroid.[19] It exerts significant neuroprotective effects in various models of brain injury and neurodegenerative disease.[20][21] The mechanisms underlying these effects are multifaceted and include reducing inflammation and edema, promoting the survival of neurons, and supporting the repair of the myelin sheath that insulates nerve fibers.[19][20][21]

Immunomodulatory Functions

Progesterone has potent immunomodulatory capabilities, which are critical for a successful pregnancy.[4][17] It can downregulate inflammatory reactions and suppress the activation of certain immune cells.[4][17] Progesterone promotes a shift in the maternal immune response towards a Th2-dominant state, which is associated with tolerance and is crucial for preventing the rejection of the semi-allogeneic fetus.[22]

Quantitative Data in Progesterone Research

A quantitative understanding of progesterone's interactions and physiological levels is essential for research and clinical applications.

Table 1: Binding Affinity of Progesterone for Receptors

| Ligand | Receptor | Dissociation Constant (Kd) |

| Progesterone | Progesterone Receptor (PR) | ~1 x 10⁻⁹ M |

| Progesterone | Androgen Receptor (AR) | ~7 x 10⁻⁹ M |

Data compiled from published research.[23]

Table 2: Typical Physiological Progesterone Concentrations

| Phase / Condition | Concentration (ng/mL) |

| Menstrual Cycle | |

| Follicular Phase | 0.1 - 0.7 |

| Luteal Phase | 2 - 25 |

| Pregnancy | |

| First Trimester | 10 - 44 |

| Second Trimester | 19.5 - 82.5 |

| Third Trimester | 65 - 290 |

| Postmenopausal | < 1 |

Data compiled from multiple sources.[5][24]

Table 3: Examples of Progesterone-Regulated Genes in the Endometrium

| Gene Symbol | Gene Name | Regulation | Fold Change | Putative Function |

| SLPI | Secretory Leukocyte Peptidase Inhibitor | Up-regulated | >2-fold | Anti-microbial, anti-inflammatory |

| DGAT2 | Diacylglycerol O-Acyltransferase 2 | Up-regulated | High | Triglyceride synthesis |

| MSTN | Myostatin | Up-regulated | High | Glucose transport regulation |

| WFDC2 | WAP Four-Disulfide Core Domain 2 | Up-regulated | >2-fold | Protease inhibitor |

Data based on studies in rhesus monkeys and cattle.[14][16]

Key Experimental Methodologies

The study of progesterone's functions and pathways relies on a variety of sophisticated experimental techniques.

Reporter Gene Assay

Principle: This cell-based assay is used to quantify the transcriptional activity of nuclear progesterone receptors. Cells are engineered to express the progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements (PREs).[17][21] When a substance activates the PR, the receptor binds to the PREs and drives the expression of the reporter gene. The resulting signal (e.g., light from the luciferase reaction) is proportional to the receptor's activity.[17][25]

Methodology:

-

Cell Culture: Plate the engineered reporter cells in a multi-well plate.[25]

-

Treatment: Treat the cells with the test compounds (potential agonists or antagonists) and a known reference agonist (e.g., progesterone).[21]

-

Incubation: Incubate the plate for a set period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[25]

-

Lysis and Detection: Lyse the cells and add a detection reagent that contains the substrate for the reporter enzyme (e.g., luciferin for luciferase).[17]

-

Quantification: Measure the signal (e.g., luminescence) using a plate reader. The signal intensity reflects the level of PR activation.[21]

Chromatin Immunoprecipitation (ChIP)

Principle: ChIP is a powerful technique used to identify the specific DNA sites where a protein of interest, such as the progesterone receptor, is bound within the chromatin of living cells.[10][26]

Methodology:

-

Cross-linking: Treat cells or tissues with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to.[26]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically through sonication or enzymatic digestion.[18]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-PR antibody). The antibody-protein-DNA complexes are then captured, often using antibody-binding beads.[10][26]

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links (e.g., by heating) and purify the co-precipitated DNA.[18]

-

Analysis: Analyze the purified DNA using techniques such as quantitative PCR (ChIP-qPCR) to quantify binding at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide mapping of binding sites.[19]

Calcium Imaging

Principle: This technique is used to measure rapid, non-genomic effects of progesterone on intracellular calcium ([Ca2+]) levels. It relies on fluorescent dyes that change their spectral properties upon binding to calcium.[4]

Methodology:

-

Cell Loading: Load cultured cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM. The 'AM' ester group allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the active dye inside.

-

Baseline Measurement: Place the cells on a microscope stage equipped for fluorescence imaging. Measure the baseline fluorescence at two different excitation wavelengths.[4]

-

Stimulation: Perfuse the cells with a solution containing progesterone.[4]

-

Real-time Imaging: Continuously record the fluorescence intensity at both excitation wavelengths over time.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths. This ratio is proportional to the intracellular calcium concentration, allowing for the visualization and quantification of changes in [Ca2+] in response to progesterone.

Conclusion

Progesterone is a pleiotropic hormone with a complex and far-reaching impact on human physiology. Its actions are mediated through a sophisticated interplay of genomic and non-genomic signaling pathways, initiated by a diverse family of receptors. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and advanced experimental methodologies, is fundamental for ongoing research and the development of targeted therapies for reproductive disorders, neurodegenerative diseases, and conditions involving the immune system. This guide serves as a foundational resource for professionals dedicated to advancing the science in these critical areas.

References

- 1. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Progesterone Receptors, their Isoforms and Progesterone Regulated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 7. Progesterone: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progesterone Receptor Interaction with Chromatin | Springer Nature Experiments [experiments.springernature.com]

- 12. Progesterone Receptor A/B Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Microarray profiling of progesterone-regulated endometrial genes during the rhesus monkey secretory phase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Non-genomic mechanisms of progesterone action in the brain [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. caymanchem.com [caymanchem.com]

- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]

- 19. shop.miracare.com [shop.miracare.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ucsfhealth.org [ucsfhealth.org]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 26. researchgate.net [researchgate.net]

Progesterone-13C2 in Clinical and Endocrinology Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Progesterone-13C2 in clinical and endocrinology research. While primarily utilized as an internal standard to ensure the highest accuracy in quantitative analysis of endogenous progesterone, understanding its role is crucial for researchers in drug development and metabolic studies. This document details the analytical methodologies, relevant pharmacokinetic data of progesterone, and the intricate signaling and metabolic pathways of this vital hormone.

Quantitative Data Presentation

Stable isotope-labeled progesterone, such as this compound, is fundamental for accurate quantification of progesterone in biological matrices by correcting for matrix effects and variations during sample preparation and analysis. The following tables summarize pharmacokinetic parameters of unlabeled progesterone from studies that would typically employ a stable isotope-labeled internal standard like this compound for precise measurement.

Table 1: Pharmacokinetic Parameters of Oral Micronized Progesterone in Postmenopausal Women

| Parameter | 100 mg Progesterone | 200 mg Progesterone | 300 mg Progesterone |

| Cmax (ng/mL) | 7.0 ± 3.1 | 11.5 ± 5.0 | 19.8 ± 7.3 |

| Tmax (hr) | 2.3 ± 1.2 | 2.2 ± 1.0 | 2.5 ± 1.3 |

| AUC (ng·h/mL) | 25.8 ± 12.0 | 45.4 ± 20.3 | 77.6 ± 35.1 |

| Half-life (hr) | 16.8 ± 4.2 | 17.7 ± 4.5 | 18.2 ± 4.8 |

Data presented as mean ± standard deviation. Data is illustrative and compiled from various sources.

Table 2: Pharmacokinetic Parameters of Vaginal and Intramuscular Progesterone

| Route of Administration | Dosage | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (hr) |

| Vaginal Gel | 90 mg | 11.2 ± 3.5 | 6.8 ± 2.1 | 145.6 ± 40.2 | 19.7 ± 5.4 |

| Intramuscular Injection | 50 mg | 28.4 ± 7.9 | 4.2 ± 1.5 | 380.1 ± 95.3 | 22.1 ± 6.0 |

Data presented as mean ± standard deviation. Data is illustrative and compiled from various sources.

Experimental Protocols

Accurate and reproducible quantification of progesterone is paramount in clinical and endocrinological research. The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is the gold standard.

Sample Preparation for Progesterone Analysis

-

Sample Collection: Collect whole blood samples in EDTA-containing tubes.

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Internal Standard Spiking: Add a known concentration of this compound solution in methanol to each plasma sample. This is a critical step to ensure accurate quantification by correcting for any loss during sample processing.

-

Protein Precipitation: Precipitate plasma proteins by adding three volumes of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Progesterone Quantification

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM).

-

Progesterone: Precursor ion (m/z) 315.2 → Product ion (m/z) 97.1

-

This compound: Precursor ion (m/z) 317.2 → Product ion (m/z) 97.1

-

-

Data Analysis: The concentration of progesterone in the samples is determined by calculating the peak area ratio of endogenous progesterone to the this compound internal standard and comparing it to a standard curve.

Visualizations

Progesterone Signaling Pathways

Progesterone exerts its effects through both genomic and non-genomic pathways, influencing a wide range of physiological processes.

Progesterone Metabolic Pathway

Progesterone is extensively metabolized, primarily in the liver, into numerous metabolites, some of which have their own biological activities.

Experimental Workflow for a Stable Isotope Tracer Study

The use of this compound as a tracer allows for the detailed investigation of its pharmacokinetics and metabolism without interfering with endogenous progesterone levels.

Methodological & Application

Application Note: Quantification of Progesterone in Human Serum using LC-MS/MS with Progesterone-13C2 as an Internal Standard

An detailed application note and protocol for the use of Progesterone-13C2 as an internal standard in LC-MS/MS analysis is provided below.

Introduction

Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Accurate and reliable quantification of progesterone in biological matrices is essential for clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy of the results. This application note describes a robust and validated LC-MS/MS method for the quantification of progesterone in human serum using this compound as an internal standard.

Experimental

Materials and Reagents

-

Progesterone and this compound standards were purchased from a certified reference material provider.

-

HPLC-grade methanol, acetonitrile, and water were obtained from a commercial supplier.

-

Formic acid (LC-MS grade) was also sourced from a commercial supplier.

-

Human serum samples were obtained from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.

LC-MS/MS Method

A summary of the LC-MS/MS parameters is provided in the table below.

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 50% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 50% B in 0.1 minutes, and re-equilibrate for 1.9 minutes. |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Progesterone: 315.2 → 97.1, this compound: 317.2 → 97.1 |

| Collision Energy | Optimized for each transition |

Sample Preparation Protocol

A detailed protein precipitation protocol for the extraction of progesterone from serum is provided below.

-

Sample Thawing: Allow serum samples to thaw completely at room temperature.

-

Aliquoting: Vortex the samples and aliquot 100 µL of serum into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration will depend on the expected progesterone levels) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (50% Mobile Phase A and 50% Mobile Phase B).

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

Caption: A schematic of the serum sample preparation workflow.

Results and Discussion

Linearity and Range

The method was linear over a concentration range of 0.1 to 50 ng/mL for progesterone. The coefficient of determination (r²) was consistently greater than 0.99.

| Analyte | Range (ng/mL) | r² |

| Progesterone | 0.1 - 50 | >0.99 |

Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated at three different concentration levels (low, medium, and high).

| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Low | < 10 | < 10 | 90 - 110 |

| Medium | < 8 | < 8 | 92 - 108 |

| High | < 6 | < 6 | 95 - 105 |

Matrix Effect

The use of this compound as an internal standard effectively compensated for matrix effects. The calculated matrix factor was close to 1, indicating minimal signal suppression or enhancement.

Progesterone Signaling Pathway

Progesterone exerts its effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of progesterone to its intracellular receptors (progesterone receptor A and B), which then translocate to the nucleus and act as transcription factors to regulate gene expression.

Caption: A simplified diagram of the genomic progesterone signaling pathway.

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of progesterone in human serum. The use of this compound as an internal standard is crucial for achieving accurate and precise results by correcting for analytical variability. The described protocol and method are suitable for use in clinical and research settings for the routine analysis of progesterone.

Application Notes and Protocols for Progesterone Analysis by Isotope Dilution Mass Spectrometry (IDMS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantitative analysis of progesterone in biological matrices using Isotope Dilution Mass Spectrometry (IDMS). This "gold standard" analytical technique offers high specificity and accuracy, making it ideal for clinical diagnostics, research, and pharmacokinetic studies in drug development.

Introduction

Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Accurate measurement of its concentration in biological fluids like serum and plasma is essential for assessing ovarian function, monitoring pregnancy, and in the development of hormonal therapies. While immunoassays are commonly used, they can suffer from cross-reactivity and matrix effects. Isotope Dilution Mass Spectrometry (IDMS), particularly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), overcomes these limitations by using a stable isotope-labeled internal standard to ensure precise and accurate quantification.[1][2][3]

Principle of Isotope Dilution Mass Spectrometry